molecular formula C17H22N4O3 B2924417 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380141-11-5

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B2924417
CAS No.: 2380141-11-5
M. Wt: 330.388
InChI Key: BWZOLILJLRCUKO-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 5-ethylpyrimidine under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with enhanced pharmacological properties .

Scientific Research Applications

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring structure but lacks the piperidin-4-yl and pyrimidine groups.

    Piperidin-4-yl derivatives: Compounds with similar piperidine structures but different substituents.

    5-Ethylpyrimidine derivatives: Compounds with the pyrimidine ring but different functional groups.

Uniqueness

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-4-13-9-18-17(19-10-13)23-14-5-7-21(8-6-14)16(22)15-11(2)20-24-12(15)3/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOLILJLRCUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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